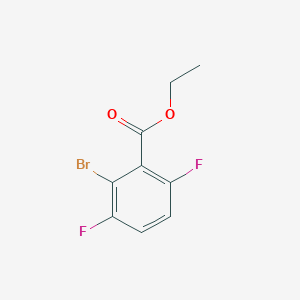

Ethyl 2-bromo-3,6-difluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-3,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)7-5(11)3-4-6(12)8(7)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINNREUSPXXOMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Bromo 3,6 Difluorobenzoate and Its Analogues

Esterification Reactions

The final step in producing Ethyl 2-bromo-3,6-difluorobenzoate is the esterification of 2-bromo-3,6-difluorobenzoic acid. This transformation can be accomplished through various methods, including traditional acid-catalyzed batch processes and modern continuous flow systems.

Acid-Catalyzed Esterification Approaches

The most common method for preparing esters from a carboxylic acid and an alcohol is the Fischer-Speier esterification. wikipedia.org This acid-catalyzed acyl substitution reaction involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. patsnap.com For the synthesis of this compound, the reaction would involve 2-bromo-3,6-difluorobenzoic acid and ethanol (B145695).

Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. wikipedia.org To favor the formation of the ester product, the equilibrium must be shifted to the right. This is typically achieved by using an excess of the alcohol reactant or by removing the water as it forms, for instance, through Dean-Stark distillation. wikipedia.org Reaction times can range from 1 to 10 hours at temperatures between 60–110 °C. wikipedia.org

| Reactants | Catalyst | Product | Key Features |

| 2-bromo-3,6-difluorobenzoic acid, Ethanol | Sulfuric Acid (H₂SO₄) | This compound | Reversible, equilibrium-driven reaction. wikipedia.org |

| Benzoic Acid, Methanol | Sulfuric Acid (H₂SO₄) | Methyl Benzoate (B1203000) | Classic example of Fischer esterification. ucla.edu |

Continuous Flow Processes in Ester Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. stolichem.comslideshare.net In a flow system, reactants are continuously pumped into a reactor where the reaction occurs, and the product stream is collected at the outlet. mt.com This methodology is applicable to esterification reactions, providing enhanced safety, efficiency, and scalability. riken.jp

Key benefits of using continuous flow reactors for ester synthesis include:

Improved Safety : Flow reactors contain only a small volume of reactants at any given time, which minimizes the risk associated with highly exothermic reactions or the handling of hazardous materials. mt.comvapourtec.com The high surface-area-to-volume ratio allows for superior heat transfer and precise temperature control. stolichem.comvapourtec.com

Enhanced Reaction Conditions : Flow systems can be easily pressurized, allowing solvents to be heated well above their atmospheric boiling points. vapourtec.com This can dramatically increase reaction rates.

Greater Efficiency and Yield : Precise control over reaction parameters such as temperature, pressure, and residence time leads to better reproducibility, reduced side-reactions, and often higher product yields. stolichem.commt.com

Rapid Optimization and Scale-Up : The modular nature of flow chemistry allows for rapid screening of reaction conditions and straightforward scaling of the process by operating the system for longer durations or by using multiple reactors in parallel. stolichem.commt.com

Studies on the esterification of benzoic acid with various alcohols in continuous flow microwave reactors have demonstrated the successful application of this technology, achieving high conversion rates under controlled conditions. riken.jp

Precursor Synthesis and Derivatization Strategies

The critical precursor for the synthesis of this compound is 2-bromo-3,6-difluorobenzoic acid. This intermediate can be synthesized through several strategic pathways, often starting from more basic halogenated aromatic compounds.

Synthesis from Halogenated Benzoic Acids

A primary route to substituted benzoic acids involves the ortho-lithiation of a halogenated benzene (B151609) derivative followed by carboxylation. For instance, the synthesis of an analogue, 4-bromo-2,5-difluorobenzoic acid, is achieved by treating 1,4-dibromo-2,5-difluorobenzene (B1294941) with n-butyllithium at low temperatures (-78°C). chemicalbook.com The resulting aryllithium intermediate is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt, which is subsequently acidified to yield the desired benzoic acid. chemicalbook.com A similar strategy could be employed starting from 1-bromo-2,5-difluorobenzene to synthesize the required 2-bromo-3,6-difluorobenzoic acid.

Another approach is the direct halogenation of a benzoic acid. For example, various substituted benzoic acids can undergo bromination using reagents like tetrabutylammonium (B224687) tribromide (Bu₄NBr₃). rsc.org The regioselectivity of this reaction depends on the existing substituents on the aromatic ring.

| Starting Material | Key Reagents | Product | Reaction Type |

| 1,4-dibromo-2,5-difluorobenzene | 1. n-butyllithium 2. CO₂ | 4-bromo-2,5-difluorobenzoic acid | Lithiation-Carboxylation. chemicalbook.com |

| 3,5-difluorobromobenzene | Organolithium reagent, CO₂ | 4-bromo-2,6-difluorobenzoic acid | Lithiation-Carboxylation |

| 2,6-dimethylbenzoic acid | Bu₄NBr₃ | 3-Bromo-2,6-dimethylbenzoic acid | Electrophilic Bromination. rsc.org |

Preparation of Halogenated Benzonitriles as Intermediates

Halogenated benzonitriles serve as versatile intermediates that can be hydrolyzed to form the corresponding benzoic acids. A classical method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction. wikipedia.orglscollege.ac.in This reaction typically involves the diazotization of an aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide (CuCN) to yield the aryl nitrile. wikipedia.orgnih.gov

To synthesize 2-bromo-3,6-difluorobenzonitrile, a plausible route would start with an appropriately substituted aniline (B41778), such as 2-bromo-3,6-difluoroaniline. This amine would be converted to its diazonium salt and subsequently reacted with CuCN. The resulting benzonitrile (B105546) can then be hydrolyzed under acidic or basic conditions to produce 2-bromo-3,6-difluorobenzoic acid.

Alternatively, cyanation can be achieved through palladium-catalyzed cross-coupling reactions. For example, 2,6-difluorobenzonitrile (B137791) can be synthesized from 2,6-difluorobromobenzene using potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source and a palladium catalyst. google.com

Routes involving Halogenated Benzaldehydes

Another important synthetic pathway proceeds through a halogenated benzaldehyde (B42025) intermediate. 2-Bromo-3,6-difluorobenzaldehyde (B1524125) is a known compound that can serve as a direct precursor to the required benzoic acid. wikipedia.org The conversion of an aldehyde to a carboxylic acid is a straightforward oxidation reaction. ncert.nic.in

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) are commonly used for this transformation. libretexts.org The reaction is often carried out in an alkaline, aqueous solution. The aldehyde is oxidized to the carboxylate salt, and subsequent acidification yields the final carboxylic acid product. researchgate.netquora.com Studies on the oxidation of benzaldehyde and its substituted derivatives using permanganate have shown this to be a high-yield method. researchgate.net This approach provides a reliable route from 2-bromo-3,6-difluorobenzaldehyde to 2-bromo-3,6-difluorobenzoic acid, which can then be esterified as described previously.

| Intermediate | Key Reagents | Product | Reaction Type |

| 2-Bromo-3,6-difluorobenzaldehyde | Potassium Permanganate (KMnO₄) | 2-bromo-3,6-difluorobenzoic acid | Oxidation. libretexts.orgresearchgate.net |

| Toluene | Potassium Permanganate (KMnO₄) | Benzoic Acid | Side-chain oxidation. ncert.nic.in |

Advanced Synthetic Transformations and Catalytic Approaches

Modern organic synthesis employs a range of catalytic strategies to achieve high efficiency, selectivity, and functional group tolerance. For halogenated and fluorinated esters like this compound, these methods enable transformations that are difficult or impossible to achieve through classical means.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is a cornerstone of modern synthesis, typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. libretexts.org

In the context of polyhalogenated aromatic esters, the Sonogashira reaction offers a high degree of regioselectivity. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl >> C-F. For a molecule like this compound, the carbon-bromine bond is significantly more susceptible to oxidative addition to the palladium catalyst than the highly stable carbon-fluorine bonds. This inherent difference in reactivity allows for the selective alkynylation at the C-2 position, leaving the C-F bonds intact for potential subsequent transformations.

Research on analogous polyhalogenated systems, such as 2,4,6-tribromo-3,5-difluoropyridine (B1586626), demonstrates this principle effectively. In these cases, Sonogashira coupling with various phenylacetylenes occurs exclusively at the C-Br positions ortho to the ring nitrogen, yielding 4-bromo-2,6-bis(2-phenylethynyl)-3,5-difluoropyridine derivatives. arkat-usa.org This highlights the robustness and predictability of the reaction for selective functionalization of polyhalogenated aromatics.

Table 1: Sonogashira Coupling of 2,4,6-tribromo-3,5-difluoropyridine with Phenylacetylenes arkat-usa.org

| Phenylacetylene Substrate (Ar) | Catalyst System | Base | Product (Yield) |

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine | 4-Bromo-3,5-difluoro-2,6-bis(phenylethynyl)pyridine (82%) |

| 4-Methoxyphenylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine | 4-Bromo-3,5-difluoro-2,6-bis[(4-methoxyphenyl)ethynyl]pyridine (75%) |

| 4-Chlorophenylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine | 4-Bromo-2,6-bis[(4-chlorophenyl)ethynyl]-3,5-difluoropyridine (68%) |

| 4-Nitrophenylacetylene | PdCl₂(PPh₃)₂, CuI | Cesium Carbonate | 4-Bromo-3,5-difluoro-2,6-bis[(4-nitrophenyl)ethynyl]pyridine (55%) |

This predictable regioselectivity makes the Sonogashira coupling an invaluable tool for elaborating the structure of this compound by introducing diverse alkynyl groups at the bromine-substituted position.

While carbon-fluorine bonds are typically unreactive in cross-coupling reactions, their selective cleavage is a powerful strategy for synthesizing partially fluorinated aromatics that are otherwise difficult to access. scilit.comacs.org Photocatalytic hydrodefluorination (HDF) has emerged as a mild and effective method for the reductive fragmentation of C-F bonds. nih.govacs.org This "molecular sculpting" approach allows for the precise removal of fluorine atoms from highly fluorinated precursors, such as polyfluorinated benzoates. nih.govacs.org

The process uses a photocatalyst that, upon excitation by visible light, can facilitate the reduction of a C-F bond, typically in the presence of a hydrogen atom source. nih.govresearchgate.net The reaction conditions are notably mild and exhibit broad functional group tolerance. nih.govacs.org A key advantage of this method is its regioselectivity, which can be directed by the electronic environment and steric hindrance around the C-F bonds. This strategy allows for the generation of a wide array of fluorinated benzoate congeners from a single, readily available, highly fluorinated starting material. nih.govacs.org For instance, starting from a pentafluorobenzoate, one can selectively remove specific fluorine atoms to access various difluoro- and trifluorobenzoate isomers, including patterns analogous to the substitution on this compound.

Table 2: Conceptual Approach to Fluorinated Benzoate Synthesis via Photocatalytic HDF

| Starting Material | Reaction Type | Potential Product | Significance |

| Ethyl Pentafluorobenzoate | Directed Photocatalytic HDF | Ethyl 2,3,6-trifluorobenzoate | Selective removal of specific F atoms. nih.gov |

| Ethyl 2,3,4,5-tetrafluorobenzoate | Photocatalytic HDF | Ethyl 2,5-difluorobenzoate | Access to less common substitution patterns. |

| Ethyl 2,3,6-trifluorobenzoate | Photocatalytic HDF | Ethyl 3,6-difluorobenzoate | Final step in a multi-step "sculpting" synthesis. nih.govacs.org |

This methodology provides a versatile and strategic route to a library of specifically fluorinated benzoate derivatives.

The high electronegativity of fluorine atoms in polyfluoroarenes depletes the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SₙAr). nih.gov This reaction provides a transition-metal-free pathway to form C-O, C-N, and C-S bonds by displacing a halide. nih.govmdpi.com In polyhalogenated systems containing both fluorine and other halogens, the outcome of an SₙAr reaction depends on the nucleophile and the reaction conditions.

Although the C-F bond is strong, the fluorine atoms powerfully activate the ring towards nucleophilic attack. Generally, halogens other than fluorine (Br, Cl, I) are better leaving groups. In a molecule like this compound, a nucleophile would typically displace the bromide ion. However, the strong electron-withdrawing effects of the two fluorine atoms and the ethyl benzoate group make the ring highly activated. Under certain conditions, particularly with hard nucleophiles like alkoxides, substitution of a fluorine atom can occur. The most likely fluorine to be substituted would be at the C-6 position, which is para to the bromine and ortho to the activating ester group.

The general principles of SₙAr in polyfluoroarenes have been well-established, offering a complementary strategy to transition-metal-catalyzed cross-coupling for functionalizing fluorinated systems. nih.govrsc.org

Achieving precise control over the three-dimensional arrangement of atoms is a central goal of chemical synthesis. In the context of this compound and its analogues, this involves both regiocontrol (which position reacts) and stereocontrol (the spatial orientation of the new bond).

Regioselective Control is inherently provided by the distinct chemical nature of the C-Br and C-F bonds. As discussed, palladium-catalyzed reactions like Sonogashira coupling will selectively occur at the C-Br bond, while photocatalytic HDF can be directed to cleave specific C-F bonds. arkat-usa.orgnih.gov This orthogonal reactivity allows for a stepwise and controlled functionalization of the aromatic ring. For example, one could first perform a Sonogashira coupling at the C-2 position and then use photocatalytic HDF to modify the fluorination pattern of the resulting molecule.

Stereoselective Control becomes relevant when synthesizing chiral analogues. While this compound itself is achiral, it can serve as a scaffold for building molecules with stereocenters. For instance, if an alkyne introduced via Sonogashira coupling is further reduced or functionalized, a new stereocenter could be created. The synthesis of complex fluorinated molecules often relies on asymmetric catalysis, where a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. rsc.org Methods for the stereoselective synthesis of fluorinated β-amino acids and other chiral fluorinated compounds have been developed, often using chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. nih.govacs.orgacs.org These strategies could be applied to derivatives of this compound to produce complex, enantiomerically enriched final products.

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The substituted benzene (B151609) ring in Ethyl 2-bromo-3,6-difluorobenzoate is the primary site for substitution reactions. The electronic properties of the halogen substituents and the ester group determine the regioselectivity and feasibility of these transformations.

The bromine atom, being a good leaving group, can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNA_r) mechanism. The presence of two electron-withdrawing fluorine atoms ortho and para to the bromine atom activates the ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex.

Common nucleophiles for this transformation include alkoxides, thiolates, and amines. The reaction typically requires heat and a polar aprotic solvent to facilitate the substitution. For instance, reaction with sodium methoxide (B1231860) in dimethylformamide (DMF) would be expected to yield Ethyl 2-methoxy-3,6-difluorobenzoate.

Table 1: Plausible Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product | Plausible Conditions |

| Sodium methoxide (NaOCH₃) | Ethyl 2-methoxy-3,6-difluorobenzoate | DMF, 100 °C |

| Sodium thiophenoxide (NaSPh) | Ethyl 2-(phenylthio)-3,6-difluorobenzoate | DMF, 80 °C |

| Ammonia (NH₃) | Ethyl 2-amino-3,6-difluorobenzoate | High pressure, catalyst |

Note: The conditions presented are based on analogous reactions of similar substituted aryl bromides and are for illustrative purposes.

Reactions with amines and thiols are specific examples of nucleophilic aromatic substitution. These reactions are of significant interest in the synthesis of various biologically active molecules and functional materials.

The reaction with a primary or secondary amine, such as piperidine, in the presence of a base like potassium carbonate, would likely lead to the formation of the corresponding N-substituted product, Ethyl 2-(piperidin-1-yl)-3,6-difluorobenzoate. Similarly, reaction with a thiol, for instance, thiophenol, under basic conditions, would yield the corresponding thioether. The rates of these reactions are influenced by the nucleophilicity of the amine or thiol and the steric hindrance around the reaction center.

Redox Chemistry of the Benzoate (B1203000) Moiety

The ethyl benzoate functionality of the molecule can undergo both oxidation and reduction reactions, targeting the ester group.

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-3,6-difluorobenzoic acid. This transformation is typically achieved through either acid-catalyzed or base-catalyzed hydrolysis.

Base-catalyzed hydrolysis, or saponification, involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by acidification to protonate the carboxylate salt. Acid-catalyzed hydrolysis, on the other hand, is an equilibrium process that requires heating the ester with a strong acid in the presence of excess water.

The ester group can be reduced to a primary alcohol, (2-bromo-3,6-difluorophenyl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent being the most common choice. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydride ion attacks the carbonyl carbon, leading to the formation of an aldehyde intermediate, which is then further reduced to the alcohol.

Table 2: Redox Reactions of the Benzoate Moiety

| Reaction Type | Reagent | Product |

| Oxidation (Hydrolysis) | NaOH(aq), then H₃O⁺ | 2-bromo-3,6-difluorobenzoic acid |

| Reduction | LiAlH₄ in THF | (2-bromo-3,6-difluorophenyl)methanol |

Photochemical Transformations

Aryl halides are known to undergo photochemical reactions, and this compound is expected to be no exception. Upon exposure to ultraviolet (UV) light, the carbon-bromine bond, being the weakest bond in the aromatic system, can undergo homolytic cleavage to generate an aryl radical and a bromine radical.

In the presence of a suitable hydrogen donor, such as a solvent like isopropanol (B130326) or a thiol, the aryl radical can abstract a hydrogen atom, leading to the formation of the debrominated product, Ethyl 2,5-difluorobenzoate. This photochemical debromination offers a mild and selective method for removing the bromine atom without affecting the other functional groups in the molecule. acs.org The efficiency of this process can be influenced by the wavelength of light used and the nature of the solvent.

Photolysis of Aryl Azides Leading to Benzoate Derivatives

The photolysis of an aryl azide (B81097), such as a hypothetical ethyl 2-azido-3,6-difluorobenzoate, would proceed through the formation of a singlet aryl nitrene. This nitrene is a highly reactive species that can undergo various transformations. One of the key reactions of aryl nitrenes is ring expansion, which can lead to the formation of a seven-membered ring intermediate known as a didehydroazepine. In the presence of a suitable nucleophile, such as water or an alcohol, this intermediate can be trapped to form substituted azepine derivatives. However, under different conditions, the nitrene can undergo other reactions, such as insertion or abstraction, which could potentially lead to the formation of a variety of substituted benzene derivatives. The specific products formed are highly dependent on the reaction conditions, including the solvent, the presence of trapping agents, and the substitution pattern on the aromatic ring.

Photorearrangement Products

The photorearrangement of aryl nitrenes, generated from the photolysis of aryl azides, can yield a variety of products. The initial singlet nitrene can intersystem cross to a more stable triplet nitrene, which has a different reactivity profile. Singlet nitrenes are known to undergo concerted rearrangement reactions, while triplet nitrenes often react via radical mechanisms.

In the context of a hypothetical precursor to this compound, the resulting 2-bromo-3,6-difluorophenylnitrene would be subject to these rearrangement pathways. The presence of the ortho-bromo and -fluoro substituents would likely influence the regioselectivity of any subsequent reactions. For instance, ring expansion to a didehydroazepine intermediate would be a plausible pathway. The specific structure of the final photorearrangement products would depend on the fate of this intermediate. In the absence of efficient external trapping agents, the nitrene could also potentially undergo intramolecular reactions, although the specific nature of such reactions would require detailed experimental investigation.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is a critical aspect of its chemical profile, determining its persistence in aqueous environments. The hydrolysis of the ester bond is the primary degradation pathway, and its rate is significantly influenced by the pH of the surrounding medium.

pH-Dependent Hydrolysis of Esters

The hydrolysis of esters can be catalyzed by both acids and bases. vedantu.com The general mechanisms for these processes provide a framework for understanding the degradation of this compound.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. researchgate.net A water molecule can then act as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) lead to the formation of 2-bromo-3,6-difluorobenzoic acid. This reaction is typically reversible. vedantu.com

Base-Catalyzed Hydrolysis (Saponification): In alkaline solutions, a hydroxide ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. chemrxiv.org This is followed by the elimination of the ethoxide ion, which is a better leaving group than the hydroxide ion. The resulting 2-bromo-3,6-difluorobenzoic acid is then deprotonated by the ethoxide or another hydroxide ion to form the carboxylate salt. This process is essentially irreversible. chemrxiv.org

Below is a table summarizing the expected influence of pH on the hydrolysis of this compound based on general principles of ester hydrolysis.

| pH Range | Dominant Hydrolysis Mechanism | Expected Relative Rate | Primary Products |

| Acidic (pH < 7) | Acid-Catalyzed | Increases with decreasing pH | 2-bromo-3,6-difluorobenzoic acid and Ethanol |

| Neutral (pH ≈ 7) | Uncatalyzed (Water) | Slowest | 2-bromo-3,6-difluorobenzoic acid and Ethanol |

| Alkaline (pH > 7) | Base-Catalyzed (Saponification) | Increases with increasing pH | 2-bromo-3,6-difluorobenzoate salt and Ethanol |

Advanced Spectroscopic and Computational Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy would be a critical tool for confirming the structure of Ethyl 2-bromo-3,6-difluorobenzoate.

¹H NMR Analysis of Reaction Mixtures and Products

A ¹H NMR spectrum of this compound would be expected to show signals corresponding to the ethyl group and the aromatic protons. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The chemical shifts and coupling constants of the two aromatic protons would be influenced by the surrounding bromine and fluorine substituents, providing key information about their positions on the benzene (B151609) ring. Analysis of reaction mixtures by ¹H NMR would allow for the monitoring of the conversion of starting materials to the final product.

Multinuclear Solution NMR Techniques

To fully characterize the molecule, multinuclear NMR techniques would be essential. ¹³C NMR would identify all carbon environments, including the carbonyl carbon of the ester, the carbons of the ethyl group, and the six carbons of the aromatic ring, with their chemical shifts influenced by the attached substituents. Furthermore, ¹⁹F NMR spectroscopy would be crucial to confirm the presence and environment of the two fluorine atoms, with their chemical shifts and couplings to each other and to nearby protons and carbons providing definitive structural information.

Mass Spectrometry (MS and MS/MS) for Product Confirmation

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. The characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would be a key feature in the mass spectrum. Tandem mass spectrometry (MS/MS) experiments would involve selecting the molecular ion and subjecting it to fragmentation to elucidate the connectivity of the atoms within the molecule.

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for both analyzing the purity of this compound and for its purification.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) would be the standard method to assess the purity of the synthesized compound. A validated HPLC method, specifying the column, mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water), flow rate, and detector wavelength (typically UV), would be used to separate the target compound from any impurities or unreacted starting materials. The retention time and peak area would be used for identification and quantification.

Chromatography in Purification Processes

For the purification of this compound on a preparative scale, column chromatography would likely be employed. The crude product would be loaded onto a stationary phase (e.g., silica (B1680970) gel), and a suitable solvent system (eluent), typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, would be used to separate the components based on their polarity. Fractions would be collected and analyzed (e.g., by TLC or HPLC) to isolate the pure compound.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to predict and analyze the physicochemical properties and potential biological activities of molecules like this compound. These methods allow for the investigation of molecular structure, electronic properties, and interactions with biological targets, providing insights that can guide further experimental research.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for predicting the geometries, energies, and various spectroscopic properties of molecules.

In the absence of direct experimental crystallographic data for this compound, DFT calculations can provide a reliable prediction of its three-dimensional structure. Such calculations can determine key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For instance, a DFT study on a related compound, 2-(N-benzoylbenzamido)pyridine-3-yl benzoate (B1203000), utilized the B3LYP/6-311++G(d,p) level of theory to analyze its molecular structure. researchgate.net This level of theory has been reported as suitable for metal complexes and is often used for organic molecules to achieve a good balance between accuracy and computational cost. researchgate.net

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated using DFT. researchgate.netnih.gov The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net

Furthermore, DFT can be employed to compute the molecular electrostatic potential (MEP), which illustrates the charge distribution within the molecule and helps in identifying regions that are prone to electrophilic and nucleophilic attack. researchgate.net This information is valuable for understanding intermolecular interactions.

Table 1: Representative Data from DFT Calculations on a Substituted Benzoate Derivative

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is hypothetical and serves as an example of the types of parameters that can be obtained from DFT calculations. Actual values for this compound would require specific calculations.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug design to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein or a nucleic acid. nih.govnih.govnih.gov

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the macromolecule) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable interactions. nih.gov

For a compound like this compound, molecular docking could be used to explore its potential to inhibit specific enzymes. For example, studies on benzoic acid derivatives have investigated their potential as inhibitors of enzymes like influenza neuraminidase. nih.govresearchgate.net The docking analysis would reveal the binding mode of the compound within the active site of the target protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the binding affinity. nih.gov

Binding site analysis, a crucial part of molecular docking studies, involves the detailed examination of the amino acid residues that form the binding pocket of the target protein. This analysis helps in understanding the structural basis for the ligand's activity and can guide the design of more potent and selective inhibitors. For instance, a molecular docking study on substituted pyrazole (B372694) derivatives identified specific interactions with the active site of S. aureus dihydropteroate (B1496061) synthetase. nih.gov

Table 2: Illustrative Molecular Docking Results for a Hypothetical Ligand-Protein Complex

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR 8, LYS 15, TRP 43, PRO 98 |

| Hydrogen Bond Interactions | LYS 15 (2.8 Å), TYR 8 (3.1 Å) |

| Hydrophobic Interactions | TRP 43, PRO 98 |

Note: This table presents example data from a molecular docking study. The specific interactions and binding energy for this compound would depend on the chosen protein target.

Applications in Medicinal Chemistry Research

Role as a Building Block in Drug Development

Ethyl 2-bromo-3,6-difluorobenzoate serves as a foundational scaffold in the construction of more complex pharmaceutical agents. The presence of the bromine atom and the ethyl ester group provides reactive sites for various chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular structure. This adaptability is crucial in the iterative process of drug design and development, where precise modifications are often required to optimize biological activity and pharmacokinetic properties.

Investigation of Biological Interactions and Effects on Biomolecules

The biological interactions of compounds containing the difluorobenzoate moiety are an area of active investigation. The fluorine atoms can significantly influence the electronic properties of the molecule, affecting its ability to bind to biological targets such as proteins and enzymes. While direct studies on the biomolecular interactions of this compound are not extensively documented, research on analogous structures provides insights into its potential modes of action.

Antimicrobial and Antifungal Properties

While specific studies on the antimicrobial and antifungal properties of this compound are limited, related bromo-fluoro organic compounds have demonstrated notable activity against various pathogens. For instance, research on esters of 2-bromo-3-fluorosuccinic acid has shown fungitoxicity against Candida albicans, Aspergillus niger, Mucor mucedo, and Trichophyton mentagrophytes. nih.gov The ethyl ester, in particular, was identified as the most potent in this series. nih.gov This suggests that the combination of bromine and fluorine atoms, along with an ethyl ester group, can be a promising structural motif for the development of new antifungal agents.

Anticancer Activity and Cell Proliferation Inhibition

The potential of fluorinated compounds in cancer therapy is well-established. While direct evidence of the anticancer activity of this compound is not yet available, the broader class of bromo- and fluoro-substituted aromatic compounds has been a focus of anticancer research. The rationale often involves leveraging the unique properties of fluorine to enhance binding affinity to cancer-related protein targets and to improve metabolic stability.

Enzyme Kinetics and Metabolic Pathway Studies

The study of how a compound is metabolized and how it affects enzymatic pathways is a critical component of drug discovery. The fluorine atoms in this compound can block sites of metabolism, leading to a longer biological half-life. While specific enzyme kinetic studies on this compound are not prevalent in the literature, its structural features make it a candidate for investigation in this area.

Retinoid Research and Receptor Modulation

Retinoid receptors are important targets in the treatment of various diseases, including cancer and dermatological conditions. The development of synthetic retinoids often involves the use of halogenated aromatic building blocks to achieve receptor subtype selectivity and to modulate biological responses. The specific role of this compound in this context remains an area for future exploration.

Inhibitor Development (e.g., HDAC6 Selective Inhibitors)

Histone deacetylase 6 (HDAC6) has emerged as a significant target for the development of anticancer therapeutics. nih.gov The design of selective HDAC6 inhibitors often involves creating molecules that can fit into the wider and shallower active site of this enzyme compared to other HDAC isoforms. nih.gov While there is no direct report of this compound being used to synthesize HDAC6 inhibitors, the development of novel inhibitors often relies on a diverse range of chemical building blocks to explore new chemical space and improve selectivity. nih.govnih.gov

Quinolone Antibacterial Agent Synthesis and Structure-Activity Relationships

The synthesis of the quinolone and fluoroquinolone core structure is a well-established process in medicinal chemistry, often involving the cyclization of a substituted aniline (B41778) with a β-ketoester, followed by further modifications. The Gould-Jacobs reaction is a classic method for constructing the 4-hydroxyquinoline (B1666331) core.

Although no specific examples detailing the use of this compound were identified, one could hypothetically envision its use as a precursor to a more complex intermediate required for quinolone synthesis. For instance, the bromine and fluorine substituents on the phenyl ring could be strategically utilized. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) to introduce various substituents, while the fluorine atoms are known to be crucial for the biological activity of fluoroquinolones.

The structure-activity relationships (SAR) of quinolones have been extensively studied. Key structural features that influence their antibacterial activity include:

The N-1 substituent: This position on the quinolone ring is critical for antibacterial potency and pharmacokinetics. Small alkyl groups, such as ethyl or cyclopropyl, are often optimal.

The C-3 carboxylic acid: This group is essential for the binding of quinolones to their target enzymes, DNA gyrase and topoisomerase IV.

The C-6 fluorine atom: The introduction of a fluorine atom at this position, a hallmark of the fluoroquinolones, significantly enhances antibacterial activity. nih.govsigmaaldrich.com

The C-7 substituent: This position is a major determinant of the antibacterial spectrum and potency. Typically, a heterocyclic amine, such as a piperazine (B1678402) or pyrrolidine (B122466) ring, is found here.

The C-8 substituent: A fluorine or chlorine atom at this position can further modulate the antibacterial spectrum and pharmacokinetic properties.

A hypothetical quinolone derived from a precursor related to this compound would possess fluorine atoms that could influence its biological profile in line with established SAR principles. nih.govsigmaaldrich.comcymitquimica.com

Fluorinated Nucleosides/Nucleotides in Biomedical Research

Fluorinated nucleosides and nucleotides are a significant class of compounds in biomedical research, with many exhibiting potent antiviral and anticancer properties. nih.gov The introduction of fluorine atoms into the sugar moiety or the nucleobase can profoundly alter the compound's biological activity, metabolic stability, and mechanism of action.

The synthesis of fluorinated nucleosides can be approached in two main ways: by fluorinating a pre-existing nucleoside or by coupling a fluorinated sugar with a nucleobase. nih.gov While no specific research was found that employs this compound directly in the synthesis of fluorinated nucleosides, related fluorinated building blocks are crucial in this field. For example, ethyl bromodifluoroacetate has been used in the synthesis of the anticancer drug Gemcitabine, which is a difluorinated nucleoside analogue. nih.gov

The biomedical importance of fluorinated nucleosides is well-documented:

Anticancer Agents: Gemcitabine (2'-deoxy-2',2'-difluorocytidine) is a cornerstone in the treatment of various cancers, including pancreatic cancer. nih.gov

Antiviral Agents: Fluorinated nucleosides have been developed as inhibitors of viral polymerases. For instance, 2'-fluoro-2'-deoxycytidine has shown potent activity against the hepatitis C virus (HCV). nih.gov

The presence of fluorine in these molecules often enhances their biological activity by modulating the conformation of the sugar ring, altering the pKa of the nucleobase, or blocking metabolic degradation.

Applications in Materials Science Research

Development of Photochromic Solid-State Materials

There is currently no available research data detailing the use of Ethyl 2-bromo-3,6-difluorobenzoate in the development of photochromic solid-state materials.

Applications in Advanced Sensors and Drug Delivery Systems

Specific studies on the application of this compound in advanced sensors or drug delivery systems have not been identified in the current body of scientific literature.

Utilization in Data Storage and Molecular Switches

Research detailing the utilization of this compound for data storage or as molecular switches is not presently available.

Incorporation into Polymeric Materials for Surface Properties

There are no specific research findings on the incorporation of this compound into polymeric materials to modify their surface properties.

Studies on Superhydrophobic and Superoleophobic Surfaces

No studies have been found that specifically investigate the use of this compound in the creation of superhydrophobic or superoleophobic surfaces.

Applications in Agrochemical Research

Potential Use as Herbicides and Insecticides

The structural motif of a di-halogenated benzoic acid ester, such as Ethyl 2-bromo-3,6-difluorobenzoate, is found in various compounds developed for agrochemical applications. Research into related compounds suggests that this chemical scaffold can be a precursor or an active ingredient in substances with pesticidal properties.

For instance, 2,6-dihalobenzyl esters have been investigated for their efficacy as insecticides and acaricides. google.com The presence of halogen atoms on the benzene (B151609) ring is crucial for the biological activity of these molecules. Furthermore, derivatives of 2,6-difluorobenzonitrile (B137791), which shares a similar substitution pattern on the benzene ring, are known to be important intermediates in the synthesis of environmentally friendly benzoylurea (B1208200) insecticides. google.com These insecticides are known to interfere with the synthesis of chitin (B13524) in insects, a process vital for their growth and development.

Although direct evidence for this compound is not available, its structural similarity to these classes of compounds indicates a potential for similar modes of action. The ester functional group could also play a role in its uptake and translocation within target organisms.

Below is a table summarizing the potential agrochemical roles based on related compound classes:

| Agrochemical Class | Potential Application | Basis of Potential |

| Benzoylurea Intermediate | Insecticide | The 2,6-difluoro substitution pattern is a key feature in intermediates for benzoylurea synthesis. google.com |

| Dihalobenzyl Ester Analog | Insecticide, Acaricide | Related 2,6-dihalobenzyl esters have demonstrated insecticidal and acaricidal properties. google.com |

Environmental Fate and Toxicological Research

Environmental Occurrence and Distribution

There is no documented evidence of the detection of Ethyl 2-bromo-3,6-difluorobenzoate in various environmental media such as air, water, soil, or sediment. Furthermore, no studies have been identified that investigate its migration from any potential commercial products into the environment. This significant data gap prevents any assessment of its potential environmental exposure routes and concentrations.

Abiotic and Biotic Transformation Processes

Scientific investigation into the transformation of this compound is also lacking.

Hydrolysis as a Key Abiotic Fate Process

While esters are generally susceptible to hydrolysis, which is the breakdown of a compound by reaction with water, no specific studies on the hydrolysis rate or products of this compound have been published. The presence of electron-withdrawing fluorine and bromine atoms on the benzene (B151609) ring could influence the rate of this process, but without experimental data, any discussion remains speculative.

Biodegradation by Microorganisms in Environmental Matrices

Similarly, there is no research on the biodegradation of this compound by microorganisms in environmental settings like soil or water. The high stability of the carbon-fluorine bond often makes fluorinated compounds resistant to microbial degradation. However, the potential for microbial communities to adapt and break down such compounds cannot be ruled out without specific studies.

Transformation Products and Their Significance

Given the absence of research on its degradation, the transformation products of this compound are unknown. Therefore, their potential environmental significance cannot be evaluated.

Toxicological Assessment Methodologies

The toxicological profile of chemical compounds is evaluated through a variety of established methodologies. These methods are designed to identify potential hazards to human health and the environment. The assessment of substances like this compound often involves a combination of computational (in silico) predictions, in vitro (cell-based) assays, and in vivo (animal) studies. These studies investigate a range of toxicological endpoints, including acute toxicity, genotoxicity, carcinogenicity, reproductive and developmental effects, and local tissue reactions like irritation and sensitization.

In Vitro and In Vivo Studies of Fluorinated Benzoates

The toxicological evaluation of fluorinated benzoates, a class to which this compound belongs, relies on both in vitro and in vivo studies to characterize their potential health effects.

In Vitro Studies

In vitro studies are crucial for initial toxicity screening and for investigating specific mechanisms of action. For benzoates, these studies often utilize cultured human cells. For instance, research on sodium benzoate (B1203000) (SB) and potassium benzoate (PB) in cultured human peripheral lymphocytes has demonstrated their potential to cause chromosomal aberrations, sister chromatid exchanges, and micronuclei. nih.gov In these studies, both SB and PB were found to be clastogenic and mutagenic to human lymphocytes in vitro. nih.gov While SB significantly increased DNA damage, PB did not show a similar effect in the comet assay. nih.gov Such assays are valuable for identifying genotoxic potential without the use of live animals. Further in vitro studies on fluoride, a component of the title compound, have shown that it can induce lipid peroxidation and inflammatory reactions in brain cells at low concentrations. nih.gov

In Vivo Studies

| Compound | Study Type | Model | Key Findings | Reference |

|---|---|---|---|---|

| Sodium Benzoate | In Vitro | Human Lymphocytes | Clastogenic, mutagenic, and cytotoxic effects observed. | nih.gov |

| Potassium Benzoate | In Vitro | Human Lymphocytes | Clastogenic, mutagenic, and cytotoxic effects observed. | nih.gov |

| Sodium Benzoate | In Vivo | Drosophila melanogaster | Decreased survival rate and induction of oxidative stress at high concentrations. | nih.gov |

| Halogenated Acetonitriles | In Vivo | Rats | Reduced fertility and impaired postnatal growth. | nih.gov |

Evaluation of Reproductive and Developmental Toxicity

The assessment of reproductive and developmental toxicity is a critical component of the safety evaluation for any chemical substance, including fluorinated compounds. safecosmetics.org These studies aim to determine if a substance can interfere with the ability to reproduce or with the normal development of an organism. safecosmetics.org

Per- and polyfluoroalkyl substances (PFAS), a broad class of fluorinated compounds, have been the subject of extensive reproductive and developmental toxicity research. ewg.orgewg.org Evidence from human and animal studies suggests that exposure to certain PFAS is associated with adverse outcomes such as low birth weight, thyroid disruption, and harm to the male reproductive system. ewg.orgewg.org These chemicals can cross the placenta, leading to direct exposure of the developing fetus. ewg.orgewg.org

While specific data on this compound is limited, the general concerns for fluorinated compounds warrant careful consideration. Developmental toxicity studies on other halogenated compounds, such as halogenated acetonitriles, have shown effects like reduced fertility and increased early implantation failures in rats. nih.gov Furthermore, pup birth weight and perinatal survival were also negatively impacted by some of these compounds. nih.gov The European Union and the U.S. Environmental Protection Agency (EPA) require developmental neurotoxicity (DNT) studies for pesticides, which assess for adverse effects on the developing nervous system. nih.gov These regulatory requirements highlight the importance of evaluating the potential for chemicals to cause developmental harm.

| Compound Class | Study Type | Observed Effects | Reference |

|---|---|---|---|

| Per- and Polyfluoroalkyl Substances (PFAS) | Human and Animal Studies | Low birth weight, thyroid disruption, harm to the male reproductive system, placental transfer. | ewg.orgewg.org |

| Halogenated Acetonitriles | In Vivo (Rats) | Reduced fertility, increased early implantation failure, reduced pup birth weight, adverse impact on perinatal survival. | nih.gov |

Carcinogenicity Assessments

Carcinogenicity assessments are designed to determine the potential of a substance to cause cancer. These assessments often involve long-term animal studies and genotoxicity assays. For many alkyl benzoates, specific carcinogenicity data is not available. psu.edu In such cases, regulatory bodies and researchers rely on structure-activity relationships and data from related compounds. psu.edu

Aromatic hydrocarbons, in general, include compounds with known carcinogenic properties. youtube.com For instance, safrole, a compound found in various spices, is considered a weak hepatocarcinogen in rodents at high doses and is suspected to be genotoxic and carcinogenic by the European Commission on Health and Consumer Protection. wikipedia.org Its carcinogenicity is linked to metabolic activation. wikipedia.org

For brominated aromatic compounds, which share a structural feature with this compound, the toxicity can vary. nih.gov Some polybrominated flame retardants have low acute toxicity but can lead to porphyria with long-term exposure. nih.gov The metabolism of these compounds can produce more toxic debromination products. nih.gov The Cosmetic Ingredient Review Expert Panel has noted that for many alkyl benzoates, while carcinogenicity data may be lacking, available genotoxicity data can provide some insight. psu.edu Benzoic acid and its related alcohols have generally been found not to be carcinogenic. psu.edu

Irritation and Sensitization Studies

Irritation and sensitization studies evaluate the potential of a substance to cause local, reversible inflammatory effects on the skin (irritation) or to induce an allergic response after repeated exposure (sensitization). These are key endpoints in the safety assessment of chemicals intended for topical application or for which dermal exposure is likely. fda.gov

For related compounds, information is available. A GHS classification for 2-Bromo-3,6-difluorobenzaldehyde (B1524125) indicates that it is a skin irritant, causes serious eye irritation, and may cause respiratory irritation. nih.gov Similarly, 2-Bromo-3,6-difluorobenzonitrile is classified as causing skin and serious eye irritation. nih.gov In vitro studies on cinnamyl derivatives have shown that fluorination can affect the skin sensitization potential, either improving or worsening it depending on the position of the fluorine atom. nih.gov For example, α-fluorination of some cinnamyl compounds reduced their sensitizing potential, while β-fluorination resulted in highly reactive products with increased sensitization profiles in vitro. nih.gov

Studies on other benzoates have shown that they can be among the top allergens in certain product categories. nih.gov However, a study on pterostilbene, another aromatic compound, found it to be non-sensitizing and only slightly irritating at high concentrations. biomedpharmajournal.org

| Compound | Endpoint | Finding | Reference |

|---|---|---|---|

| 2-Bromo-3,6-difluorobenzaldehyde | Irritation | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | nih.gov |

| 2-Bromo-3,6-difluorobenzonitrile | Irritation | Causes skin and serious eye irritation. | nih.gov |

| Fluorinated Cinnamyl Derivatives | Sensitization | Fluorination position influences sensitization potential (α-fluorination decreased, β-fluorination increased). | nih.gov |

| Benzoates (general) | Sensitization | Identified as potential allergens in some studies. | nih.gov |

Mechanistic Insights into Toxicity of Halogenated Esters

Understanding the mechanism of toxicity for halogenated esters is essential for predicting their potential health effects and for extrapolating data from related compounds. A key mechanism for the toxicity of many halogenated aromatic hydrocarbons involves their interaction with the aryl hydrocarbon receptor (AhR). nih.govosti.govnih.gov

The model for the action of compounds like 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) suggests that the compound binds to the AhR in the cell's cytoplasm. nih.govosti.gov This complex then moves to the nucleus, where it interacts with chromatin and alters gene expression. nih.govnih.gov This alteration in gene expression can lead to a wide range of toxic effects. nih.govnih.gov However, this model does not explain all the toxic effects of halogenated aromatic hydrocarbons, and tissue- and species-specific factors are also important. osti.govnih.gov

For halogenated compounds, the process of metabolism can also be a source of toxicity. The breakdown of these compounds can produce reactive intermediates that can damage cellular components. For example, the metabolism of polybrominated flame retardants can lead to highly hepatotoxic di- and tribromobenzenes. nih.gov Similarly, the metabolic activation of safrole is necessary for its carcinogenic effects. wikipedia.org The presence of halogen atoms and an ester group in this compound suggests that its metabolism could play a significant role in its toxicological profile. The synthesis of mandelic acid, for instance, can involve halogenated compounds, and the resulting wastewater can pose environmental risks, highlighting the general concerns with halogenated intermediates. mdpi.com

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes and Derivatization Strategies

While the synthesis of halogenated benzoic acids and their esters is a well-established area of organic chemistry, the development of more efficient, selective, and sustainable methods remains a key objective. For Ethyl 2-bromo-3,6-difluorobenzoate, future research is likely to focus on several key areas.

One promising avenue is the exploration of late-stage functionalization techniques. These methods would allow for the introduction of the bromo and fluoro substituents at a later point in a synthetic sequence, offering greater flexibility and access to a wider range of analogues. For instance, C-H activation methodologies could potentially be employed to directly introduce the halogen atoms onto a pre-existing benzoate (B1203000) scaffold, bypassing the need for multi-step sequences starting from halogenated precursors.

The development of novel catalytic systems is another critical research direction. While palladium-catalyzed cross-coupling reactions are standard for forming C-C and C-heteroatom bonds on aromatic rings, there is always a need for catalysts with higher turnover numbers, broader substrate scope, and lower environmental impact. For derivatization of the this compound core, research into new ligands and catalyst systems could enable more efficient coupling reactions at the bromine-substituted position.

Furthermore, the synthesis of precursors to this compound, such as 2-Bromo-3,6-difluorobenzaldehyde (B1524125) and 2-Bromo-3,6-difluorobenzoic acid, is an area ripe for innovation. biosynth.combldpharm.comsynquestlabs.comnih.govavantorsciences.com While these are commercially available, developing more cost-effective and environmentally benign synthetic routes would be highly beneficial. For example, methods that avoid harsh reagents and minimize waste generation are of particular interest.

Derivatization strategies for this compound are expected to leverage the reactivity of its functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, and other esters. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of alkyl, aryl, and other moieties. The fluorine atoms, while generally less reactive, can influence the electronic properties of the ring and may participate in certain nucleophilic aromatic substitution reactions under specific conditions.

Advanced Computational Modeling for Structure-Activity Relationships and Reactivity Prediction

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, advanced computational modeling can provide valuable insights into its structure-activity relationships (SAR) and reactivity.

Density Functional Theory (DFT) calculations can be used to determine the molecule's geometric and electronic structure, including bond lengths, bond angles, and electrostatic potential surfaces. This information is crucial for understanding how the molecule will interact with other species, such as biological targets or reactants. For instance, the calculated electrostatic potential can indicate regions of the molecule that are susceptible to nucleophilic or electrophilic attack, thus predicting its reactivity in various chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational approach. By correlating the structural features of a series of related compounds with their biological activity, QSAR models can be developed to predict the activity of new, untested compounds. For this compound and its derivatives, QSAR could be employed to guide the design of new molecules with optimized properties for a specific application, such as drug discovery.

Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound and its derivatives behave over time, for example, when interacting with a protein binding site or solvated in a particular medium. This can be particularly useful in understanding the conformational preferences of the molecule and the nature of its interactions with its environment.

Targeted Drug Discovery and Development based on Compound Frameworks

The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry, often leading to improved metabolic stability, binding affinity, and bioavailability. researchgate.net The presence of both fluorine and bromine in this compound makes it an intriguing scaffold for targeted drug discovery.

The 2-bromo-3,6-difluorobenzoyl moiety could serve as a key building block for the synthesis of novel bioactive compounds. The bromine atom provides a convenient point for diversification through cross-coupling reactions, allowing for the rapid generation of a library of analogues with different substituents. These libraries could then be screened against a variety of biological targets to identify potential lead compounds for drug development.

Future research in this area would involve the synthesis of a diverse range of derivatives of this compound and the evaluation of their biological activity in various disease models. This could include screening for anticancer, anti-inflammatory, or antimicrobial activity, among others. The identification of a promising lead compound would then trigger a more extensive drug development program, including optimization of the lead structure, preclinical testing, and eventually clinical trials.

Comprehensive Environmental Risk Assessment and Remediation Strategies

The widespread use of halogenated organic compounds has raised concerns about their potential environmental impact. nih.govnih.gov While specific data on the environmental fate of this compound is lacking, it is essential to conduct a comprehensive risk assessment to understand its potential for persistence, bioaccumulation, and toxicity.

Future research should focus on determining the compound's biodegradability under various environmental conditions. Studies on the anaerobic degradation of fluorinated aromatic compounds have shown that some isomers of fluorobenzoate can be mineralized by certain microorganisms. researchgate.netnih.gov It would be important to investigate whether similar pathways exist for the degradation of this compound. The persistence of some brominated flame retardants in sediment and particulate matter highlights the need for such studies. nih.gov

The potential for bioaccumulation in aquatic organisms is another critical area of investigation. The lipophilicity of the compound, which can be estimated by its octanol-water partition coefficient, will be a key determinant of its tendency to accumulate in fatty tissues. Experimental studies using model organisms would be necessary to quantify its bioaccumulation potential.

In the event that this compound is found to be persistent and to pose an environmental risk, the development of effective remediation strategies will be crucial. Bioremediation, which utilizes microorganisms to break down pollutants, is a promising approach. encyclopedia.pub Research could focus on identifying or engineering microbes with the ability to degrade this specific compound. Phytoremediation, the use of plants to remove pollutants from soil and water, could also be explored. encyclopedia.pub Additionally, advanced oxidation processes and other chemical treatment methods could be investigated for their efficacy in degrading this compound.

Development of New Materials with Tailored Properties using Halogenated Esters

Halogenated compounds are widely used in the development of new materials with tailored properties, such as polymers with enhanced flame retardancy, thermal stability, and specific optical or electronic characteristics. google.com The unique combination of bromine and fluorine in this compound makes it a promising candidate for incorporation into novel materials.

One potential application is in the synthesis of specialty polymers. The ester group can be used as a monomer in polymerization reactions, leading to the formation of polyesters with the halogenated aromatic moiety incorporated into the polymer backbone. The presence of the bromine and fluorine atoms would be expected to impart desirable properties to the resulting polymer, such as increased flame resistance and improved thermal and chemical stability. The synthesis of halogenated polymers can be achieved through the polymerization of halogen-containing monomers or by the halogenation of existing polymers.

The compound could also be used as an additive or a building block in the creation of liquid crystals. The rigid aromatic core and the presence of polarizable halogen atoms are features that are often found in liquid crystalline materials. By carefully designing the molecular structure, it may be possible to create new liquid crystals with specific phase behaviors and electro-optical properties.

Furthermore, the principles of halogen bonding could be utilized to direct the self-assembly of materials containing this compound. ntu.edu.sg Halogen bonding is a non-covalent interaction between a halogen atom and a Lewis base, and it can be used to control the organization of molecules in the solid state, leading to the formation of materials with specific crystal structures and properties.

Future research in this area will involve the synthesis and characterization of new materials incorporating the this compound unit. This will require a multidisciplinary approach, combining organic synthesis, polymer chemistry, and materials science.

Q & A

Basic Research Question

- Hazards : Corrosive (ester group), toxic if inhaled (bromine vapors).

- Protocols :

How do steric effects from the ethyl ester group influence the compound’s participation in transition-metal-catalyzed reactions?

Advanced Research Question

The ethyl group introduces steric hindrance, slowing oxidative addition in Pd-catalyzed couplings.

Mitigation Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.